3-Chloro-2-methylsulfonylnitrobenzene
Description
3-Chloro-2-methylsulfonylnitrobenzene is a substituted benzene derivative featuring three functional groups: a chlorine atom at position 3, a methylsulfonyl group at position 2, and a nitro group at position 1 (relative to the sulfonyl group). This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-chloro-2-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGIRJDDUJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-chloro-2-vinylphenylsulfonates
3-Chloro-2-vinylphenylsulfonates, serving as key intermediates for synthesizing agrochemicals, can be produced through the reaction of 3-chloro-2-vinylphenol with an aryl- or alkylsulfochloride. Specifically, 3-chloro-2-vinylphenyl-methanesulfonate is a valuable precursor for active fungicidal ingredients.
- Starting Material Preparation: 3-chloro-2-vinylphenol is synthesized from tetrachlorocyclohexanone, which is obtained by chlorinating cyclohexanone, followed by the addition of vinylmagnesium bromide to form vinyltetrachlorocyclohexanol, which is then transformed into vinyl-2-oxa-7-bicycloheptane. The 2-methyl-3-chlorophenol is prepared from 2,6-dichlorophenol based on the method described in WO 2001/083417.
- Step A: React 2-methyl-3-chlorophenol with a compound of formula (III) to produce a compound of the general formula (V). Dichloroacetylchloride, trichlorocetylchloride, phosgene, diphosgene, and difluorophosgen are the most preferred compounds of formula (III).
- Step B: React compounds of formula (V) with a chlorinating agent to produce compounds of formula (VI).
- The reaction can be accelerated by adding radical starters like azo-bis(isobutyronitrile) (AIBN), di-(tert.butyl)-peroxide, or dibenzoylperoxide, or by irradiating the reaction mixture with a UV-lamp.
- The reaction is done under normal pressure, but can also be performed under reduced or elevated pressure.
- Step C: Transform 3-chloro-2-(dichloromethyl) phenyloxy derivatives of the formula (VI) into 2- chloro-6-hydroxybenzaldehyde of the formula (VII) under acidic conditions or at elevated temperature in water.
- Acidic conditions involve using mineral acids such as \$$H2SO4\$$, \$$HCl\$$, \$$HF\$$, \$$HBr\$$, \$$HI\$$, \$$H3PO4\$$ or organic acids such as \$$CH3COOH\$$, \$$CF3COOH\$$, p-toluenesulfonic acid, methanesulfonic acid, trifluoromethanesulfonic acid.
- Acids could be used in a pure form or as a water solution.
- The reaction is done under normal pressure, but can also be performed under reduced or elevated pressure.
- Step D: Transform 2-chloro-6-hydroxybenzaldehyde (VII) or its alkaline or alkaline earth metal salt into 3-chloro-2-(l -hydroxyethyl)phenol (IX) by reacting (VII) with an organometallic reagent of the formula (VIII) and in the presence of a solvent.
- Organometallic reagents of the formula (VIII) for this transformation are \$$MeLi\$$, \$$MeMgCl\$$, \$$MeMgBr\$$, \$$MeMgl\$$; most preferred are \$$MeMgCl\$$ and \$$MeMgBr\$$.
- The amount of organometallic reagents of the formula (VIII) is in the range of 1 to 3 equivalents; preferably 1 to 2 equivalents for 1 equivalent of compounds of the formula (VII).
- The temperature during the addition is in the range of 0- 100°C, preferably 20-80°C, most preferably 40- 70°C.
- Suitable solvents are, for example, aliphatic, alicyclic or aromatic hydrocarbons, for example petroleum ether, n-hexane, n-heptane, cyclohexane, \$$MCH\$$, toluene, xylene or decalin, and ethers such as diethyl ether, diisopropyl ether, \$$MTBE\$$, methyl tert-amyl ether, dioxane, \$$THF\$$, 2-methyl-\$$THF\$$, 1 ,2- dimethoxyethane, 1 , 2 -diethoxy ethane or anisole or mixtures of solvents.
- Step E: Form 3-chloro-2-vinylphenylsulfonate of the formula (I) by reacting compound of the formula (IX) in the presence of a base with compound of the general formula (X).
- Step G: Transform 3-chloro-2-vinylphenol (XII) into compounds of the general formula (I) in the presence of (X) and a base.
- Suitable reagents (X) are methansulfonic acid chlorid, methansulfonic acid fluoride methansulfonic acid anhydride, p-toluenesulfonic acid chloride, benzenesulfonic acid chloride.
- The amount of the reagent (X) is between 0.8 to 2 equivalents, preferably 0.8 to 1.8 equivalents, more preferably 0.8 to 1.5 equivalents for one equivalent of the compound of formula (XII).
- Suitable bases for step (G) are organic bases, for example, triethylamine, ethyl-disopropylamine, pyridine, 2,6-lutidine, 2-picoline, 3-picoline, 4-picoline, \$$DBU\$$, sodium methanolate, sodium acetate, potassium acetate, or potassium-tert-butylate.
Preparation of 3-chloro-2-methyl thiobenzoxide
3-chloro-2-methyl thiobenzoxide can be prepared through a specific process.
- React 3-chloro-2-aminotoluene with sodium nitrite at a low temperature to form a diazonium liquid.
- Add the diazonium liquid dropwise into a reaction bottle, maintaining a temperature between 5-10°C and ensuring the system remains strongly basic.
- After the addition, continue stirring at a low temperature for 0.5 hours, then warm to room temperature and stir for an additional 2.5 hours until bubble emission ceases.
- Separate the reaction solution into layers, and extract the lower yellow oil layer with toluene.
- Dry the combined extraction liquid with anhydrous magnesium sulfate, filter, and remove approximately two-thirds of the toluene by decompression.
- Rectify to obtain the product.
- Yield: 85%
- Boiling point: 117°C/10mmHg
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylsulfonylnitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Reduction: The major product is 3-amino-2-methylsulfonylnitrobenzene.
Scientific Research Applications
3-Chloro-2-methylsulfonylnitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylsulfonylnitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methylsulfonyl groups can engage in various binding interactions with biological macromolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Chloro-2-methylsulfonylnitrobenzene with structurally related compounds, emphasizing substituent positions and functional groups:
Key Observations:
- Substituent Effects :
- The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which contrasts with the electron-donating methyl group in 1-Chloro-2-methyl-3-nitrobenzene . This difference significantly alters the benzene ring’s electronic density, impacting reactivity in electrophilic substitution reactions.
- Compared to 3-Chloro-2-nitrobenzoic acid , the replacement of a carboxylic acid group with methylsulfonyl reduces hydrogen-bonding capacity but increases lipophilicity, which may influence solubility and bioactivity .
Physicochemical Properties
Available data for analogs suggest trends in physical properties:
Key Observations:
- Melting Points : The nitro and carboxylic acid groups in 3-Chloro-2-nitrobenzoic acid contribute to higher melting points (122°C) due to hydrogen bonding . The target compound, lacking such groups, likely has a lower melting point.
Biological Activity
3-Chloro-2-methylsulfonylnitrobenzene is a compound of interest due to its varied biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological effects, toxicity, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C7H6ClN2O2S
- Molecular Weight : 202.65 g/mol
- CAS Number : 522734
The compound features a chloro group, a nitro group, and a methylsulfonylnitrobenzene moiety, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell lysis.
Cytotoxic Effects
Studies have shown that this compound has cytotoxic effects on cancer cell lines. For instance, it has been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
In these studies, the compound induced apoptosis through the activation of caspases and modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| MCF-7 | 12.8 | Cell cycle arrest |
Genotoxicity
Genotoxicity assessments have indicated that this compound can induce DNA damage in mammalian cells. In studies involving Chinese hamster ovary (CHO) cells, the compound caused:
- Chromosomal aberrations
- Sister chromatid exchanges
These findings suggest that while the compound has therapeutic potential, caution is warranted due to its genotoxic effects.
Toxicological Profile
The toxicological profile of this compound reveals several important considerations:
- Acute Toxicity : In animal studies, high doses led to liver and kidney damage.
- Chronic Exposure : Long-term exposure may result in cumulative toxicity, particularly affecting the liver.
- Environmental Impact : The compound's stability raises concerns regarding its persistence in the environment and potential bioaccumulation.
Case Study 1: Anticancer Activity
A study published in Biomolecules evaluated the anticancer potential of various derivatives of nitrobenzene compounds, including this compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated a remarkable ability to inhibit bacterial growth at low concentrations, suggesting potential as a novel antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Chloro-2-methylsulfonylnitrobenzene?
The synthesis typically involves nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitro and methylsulfonyl groups, which activate the benzene ring for substitution. Key steps include:
- Reagent selection : Use sodium sulfide or thiols as nucleophiles under controlled pH to avoid side reactions.
- Temperature optimization : Reactions are performed at 60–80°C in polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Monitoring : Track reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What purification techniques are effective for isolating this compound?
Post-synthesis purification requires:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate nitro-substituted derivatives .
- Analytical validation : Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
Q. How should researchers characterize this compound spectroscopically?
- NMR : H NMR (DMSO-d6) shows distinct aromatic protons at δ 8.2–8.5 ppm (nitro group deshielding) and methylsulfonyl protons at δ 3.1–3.3 ppm. C NMR confirms sulfonyl carbon at ~45 ppm .
- Mass spectrometry : ESI-MS in negative ion mode detects [M-H] peaks for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in NAS reactions involving this compound?
Competing side reactions (e.g., over-nitration or sulfonation) are mitigated by:
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in DCM vs. toluene) arise from crystallinity variations. Address this by:
- Polymorph screening : Recrystallize under different conditions (slow cooling vs. rapid precipitation).
- Thermodynamic analysis : Use DSC to identify stable crystalline forms and correlate with solubility profiles .
- Reproducibility protocols : Adopt EPA shake-flask methods (6 replicates) for standardized measurements .
Q. What are the implications of structural modifications on its bioactivity in medicinal chemistry?
- Lead optimization : Replace the chloro group with fluorine to enhance metabolic stability while retaining enzyme inhibition (e.g., kinase targets).
- SAR studies : Modify the methylsulfonyl group to sulfonamide derivatives to improve binding affinity, as seen in related nitrobenzamide analogs .
- In-silico modeling : Use docking simulations to predict interactions with CYP450 enzymes .
Q. How does this compound function as a precursor in materials science applications?
- Polymer synthesis : Its nitro group facilitates crosslinking in epoxy resins, enhancing thermal stability.
- Electron-deficient systems : Incorporate into conjugated polymers for organic semiconductors, leveraging the sulfonyl group’s electron-withdrawing properties .
- Coordination chemistry : Act as a ligand precursor for transition-metal complexes in catalytic applications .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
